5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide
Overview
Description
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide typically involves the bromination and chlorination of a pyridine derivative. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Bromination: The pyridine derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amidation: The resulting bromochloro-pyridine derivative is then subjected to amidation using ammonia or an amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation, followed by nucleophiles such as alkoxides or thiolates.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine and chlorine substituents can enhance the compound’s binding affinity to target proteins, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-bromo-3-chloro-1H-pyridine-2-carboxamide: Lacks the oxo group at the 6-position.
5-bromo-6-oxo-1H-pyridine-2-carboxamide: Lacks the chlorine substituent at the 3-position.
Uniqueness
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxo and carboxamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)4(5(9)11)10-6(2)12/h1H,(H2,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQDVIFAAZPSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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